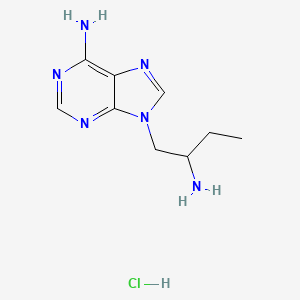

9-(2-aminobutyl)-9H-purin-6-amine hydrochloride

Vue d'ensemble

Description

9-(2-aminobutyl)-9H-purin-6-amine hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to an aminobutyl side chain. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the introduction of the aminobutyl side chain. The final step involves the formation of the hydrochloride salt to improve solubility and stability.

Preparation of Purine Base: The purine base can be synthesized through various methods, including the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis.

Introduction of Aminobutyl Side Chain: The aminobutyl side chain is introduced through a nucleophilic substitution reaction, where an appropriate aminobutyl halide reacts with the purine base.

Formation of Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

9-(2-aminobutyl)-9H-purin-6-amine hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Aminobutyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives .

Applications De Recherche Scientifique

Enzyme Inhibition

9-(2-aminobutyl)-9H-purin-6-amine hydrochloride has been identified as a significant inhibitor of various enzymes involved in nucleic acid metabolism. Notably, it has shown potential in inhibiting topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition is particularly relevant for cancer therapies where the control of cell proliferation is essential.

Target Interactions

Research indicates that this compound can bind to multiple biological targets, underscoring its versatility as a therapeutic agent. The interactions with these targets suggest its potential utility in treating various cancers and other diseases related to nucleic acid metabolism.

Cancer Treatment

The compound's ability to inhibit topoisomerase II positions it as a candidate for cancer therapy. Its structural characteristics allow it to mimic natural nucleotides, disrupting normal cellular processes involved in tumor growth. Studies have demonstrated that derivatives of this compound can exhibit anti-proliferative effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells .

Phosphoinositide 3-Kinase (PI3K) Inhibition

Another promising application involves its role as a modulator of phosphoinositide 3-kinases (PI3K). These kinases are critical in various cellular processes, including growth and metabolism. Inhibitors derived from purine structures have been linked to treatments for inflammatory disorders and cancers associated with abnormal PI3K activity .

Comparative Analysis with Related Compounds

A comparative analysis reveals several compounds with structural similarities to this compound:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| 9-(3-Aminopropyl)-9H-purin-6-amine dihydrochloride | High | Exhibits different binding affinities due to side chain length |

| 9-(2-Aminoethyl)-9H-purin-6-amine hydrochloride | Moderate | Used as a template for polymer synthesis |

| 8-Bromo-2,6-dichloro-9-(tetrahydro-pyran-2-yl)-9H-purine | Moderate | Contains halogen substitutions affecting reactivity |

This table highlights the uniqueness of this compound regarding its specific side chain configuration and biological activity profile.

Case Studies and Research Findings

- Inhibition of CDK2 : A study focused on the design of 2-aminopurine derivatives demonstrated that modifications at the C-6 position can enhance CDK2 inhibitory activity. This research indicated that certain derivatives showed IC50 values as low as 19 nM against CDK2, suggesting a promising avenue for developing selective inhibitors for cancer treatment .

- Therapeutic Efficacy : Clinical studies exploring the therapeutic efficacy of purine derivatives have reported significant anti-tumor activity in various cancer models, indicating that compounds like this compound could serve as effective treatments in clinical settings .

Mécanisme D'action

The mechanism of action of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminothiazole-Based Compounds: Known for their biological activities, including anticancer and antimicrobial properties.

Pyrrolidine Derivatives: Widely used in medicinal chemistry for their versatile biological activities.

Imidazole Derivatives: Commonly used in pharmaceuticals for their broad-spectrum biological activities.

Uniqueness

9-(2-aminobutyl)-9H-purin-6-amine hydrochloride stands out due to its unique structure, which combines a purine base with an aminobutyl side chain. This structure allows it to interact with a wide range of molecular targets, making it a valuable compound in various scientific fields.

Activité Biologique

9-(2-Aminobutyl)-9H-purin-6-amine hydrochloride, a purine derivative, has garnered attention for its potential therapeutic applications, particularly in oncology. Its structure features a 9H-purine core with an amino butyl side chain at the 9 position, enhancing its biological activity and solubility as a hydrochloride salt. This article provides a comprehensive overview of its biological activity, including interaction studies, mechanisms of action, and potential therapeutic applications.

The compound exhibits significant biological activity primarily as an inhibitor of enzymes involved in nucleic acid metabolism. Its structural similarity to adenine allows it to interfere with nucleotide synthesis and function. Notably, it has been studied for its ability to inhibit topoisomerase II , an enzyme critical for DNA replication and transcription, positioning it as a candidate for cancer therapy.

Target Interactions

Research indicates that this compound can bind to various biological targets, including:

- Topoisomerase II : Inhibition disrupts DNA replication.

- Nucleoside transporters : Affects nucleoside uptake in cells.

- Kinases : Potential modulation of signaling pathways.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits topoisomerase II, affecting DNA metabolism |

| Anticancer Potential | Demonstrated cytotoxic effects against various cancer cell lines |

| Nucleotide Synthesis Interference | Structural mimicry of adenine disrupts nucleotide synthesis pathways |

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

A study evaluated the cytotoxic effects of this compound against several human tumor cell lines. Results indicated significant inhibition of cell proliferation, particularly in leukemia and solid tumor models. -

Inhibition of Topoisomerase II :

In vitro assays demonstrated that the compound effectively inhibits topoisomerase II activity, leading to increased DNA damage markers in treated cells. This mechanism suggests potential use in combination therapies for cancer treatment. -

Binding Affinity Studies :

Interaction studies have shown that the compound exhibits varying binding affinities to different enzyme targets compared to structurally similar compounds. This specificity may enhance its therapeutic efficacy while minimizing off-target effects.

Comparative Analysis with Related Compounds

The following table highlights structural analogs of this compound and their unique features:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| 9-(3-Aminopropyl)-9H-purin-6-amine dihydrochloride | High | Different binding affinities due to side chain length |

| 9-(2-Aminoethyl)-9H-purin-6-amine hydrochloride | Moderate | Used as a template for polymer synthesis |

| 8-Bromo-2,6-dichloro-9-(tetrahydro-pyran-2-yl)-9H-purine | Moderate | Contains halogen substitutions affecting reactivity |

These comparisons underscore the unique pharmacological properties of this compound, which can be exploited in drug development.

Propriétés

IUPAC Name |

9-(2-aminobutyl)purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6.ClH/c1-2-6(10)3-15-5-14-7-8(11)12-4-13-9(7)15;/h4-6H,2-3,10H2,1H3,(H2,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLXVUJWAGOAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C=NC2=C(N=CN=C21)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.